molecular formula C10H19NO6 B1366882 (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate CAS No. 36702-48-4

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

Katalognummer: B1366882
CAS-Nummer: 36702-48-4
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: LMABJXMUDFOITG-AEIDMOCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate is a chiral piperidine derivative complexed with (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid). This compound is characterized by its stereospecific configuration: the (S)-enantiomer of 2-methylpiperidine and the (2R,3R)-enantiomer of the dihydroxysuccinate counterion. Such stereochemistry is critical for its physicochemical properties and biological interactions. The dihydroxysuccinate salt enhances solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, or as a chiral intermediate in asymmetric synthesis .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABJXMUDFOITG-AEIDMOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481544
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36702-48-4
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Salt Formation via Acid-Base Reaction with Tartaric Acid Derivatives

One of the principal methods to prepare this compound is through the reaction of the free base (S)-2-methylpiperidine derivative with (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid) to form a dihydroxysuccinate salt. This method is well-documented in patent CN107188922B, describing the preparation of salts by mixing the piperidine derivative with tartaric acid in organic solvents such as methylene chloride and methanol at room temperature.

Process Summary:

  • Dissolve the piperidine derivative in methylene chloride.
  • Add a methanol solution of tartaric acid dropwise at room temperature.
  • Stir the mixture for 30-60 minutes to allow salt formation.
  • Filter and wash the precipitated salt with methylene chloride or methyl tert-butyl ether.
  • Dry to obtain the pure dihydroxysuccinate salt.

Yields: Typically range from 20% to 98%, depending on reaction scale and conditions.

Example Data from Patent CN107188922B:

Starting Material (g) Tartaric Acid (g) Solvent Volume (mL) Reaction Time (min) Yield (%) Product Form
2.37 (5 mmol) 0.75 (5 mmol) 150 methylene chloride + 3 methanol 30 20 White solid salt
2.74 (5.77 mmol) 2.3 (11.54 mmol) 120 methylene chloride + 6 methanol 30 98 White solid salt

This method allows for efficient salt formation with high stereochemical integrity and purity.

Esterification and Salt Formation with Succinic Acid

Another related approach involves the formation of succinate salts by reacting the piperidine derivative with succinic acid in ethanol at elevated temperatures (e.g., 50 °C), followed by precipitation with methyl tert-butyl ether.

Key Steps:

  • Dissolve the piperidine derivative and succinic acid in ethanol.
  • Heat the mixture to 50 °C to facilitate dissolution and reaction.
  • Allow the reaction to proceed at room temperature for 30 minutes.
  • Induce precipitation by adding methyl tert-butyl ether.
  • Filter and wash the precipitate to obtain the succinate salt.

Yield: Approximately 28% under described conditions.

Chiral Resolution Using Tartaric Acid Derivatives

In some synthetic routes, racemic mixtures of amino or piperidine derivatives are resolved into enantiomerically pure forms by forming diastereomeric salts with chiral acids such as di-p-toluoyl-L-tartaric acid (L-DTTA). This method is important for obtaining the (S)-enantiomer of 2-methylpiperidine.

Procedure Highlights:

  • React racemic amino-piperidine compounds with L-DTTA to form diastereomeric salts.
  • Separate the salts by crystallization.
  • Recover the free base by treatment with aqueous base (e.g., KOH/ethanol).
  • Reform the desired chiral salt by reaction with L-tartaric acid in ethanol.

This approach ensures high enantiomeric purity and is widely used in pharmaceutical intermediate synthesis.

Multi-Step Synthesis Involving Piperidine Ring Formation and Functionalization

The preparation of the piperidine core with the correct stereochemistry (S-configuration at the 2-methyl position) often involves:

  • Starting from chiral precursors such as (3S,6R)-methyl 6-methylpiperidine-3-carboxylate.
  • Subsequent esterification with (2R,3R)-2,3-dihydroxysuccinate.
  • Purification steps to isolate the desired stereoisomer.

This method is supported by chemical databases and product suppliers describing the molecular formula C12H21NO8 and molecular weight ~307.3 g/mol for the esterified compound.

Comparative Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Reaction Time Yield (%) Notes
Salt formation with tartaric acid (S)-2-methylpiperidine derivative + tartaric acid Methylene chloride, methanol Room temp (20-25 °C) 30-60 min 20-98 High purity, scalable, common in pharma
Salt formation with succinic acid Piperidine derivative + succinic acid Ethanol, methyl tert-butyl ether 50 °C initial, then RT ~30 min ~28 Lower yield, alternative salt form
Chiral resolution with L-DTTA Racemic amino-piperidine + L-DTTA Ethanol, aqueous KOH RT Multiple steps N/A Ensures enantiomeric purity
Esterification of chiral piperidine Chiral piperidine + dihydroxysuccinate Various organic solvents RT to mild heating Variable N/A Produces esterified compound with high MW

Research Findings and Notes

  • The formation of salts with tartaric acid derivatives is a preferred method due to the ability to control stereochemistry and improve compound stability.
  • Reaction conditions such as solvent choice, temperature, and stoichiometry significantly affect yield and purity.
  • Chiral resolution remains a crucial step when starting from racemic mixtures to obtain the (S)-enantiomer.
  • The preparation methods are often adapted for pharmaceutical intermediates, requiring strict control over stereochemistry and purity.
  • Patent literature provides detailed protocols emphasizing room temperature reactions and mild conditions to preserve chiral integrity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are critical in asymmetric synthesis.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : It significantly inhibits biofilm formation in Staphylococcus aureus, a major pathogen responsible for various infections. This inhibition is crucial as biofilms contribute to the virulence and resistance of bacterial infections.
  • Gene Expression Modulation : The compound can induce differential expression of 262 genes and 669 proteins, impacting various cellular pathways and functions.

Medicine

Ongoing studies are exploring the therapeutic potential of this compound:

  • Drug Development : Its ability to inhibit bacterial virulence makes it a candidate for developing new antibiotics or adjunct therapies aimed at treating infections caused by biofilm-forming bacteria.
  • Potential Treatment for Autoimmune Diseases : Some studies suggest that derivatives of this compound may have applications in treating autoimmune diseases by modulating immune responses.

Industry

The compound is utilized in the production of specialty chemicals and materials:

  • Pharmaceuticals : As an intermediate in the synthesis of active pharmaceutical ingredients.
  • Polymers : Its unique properties contribute to the formulation of advanced materials with specific functionalities.

Case Studies

  • Inhibition Studies : In laboratory settings, treatment with this compound resulted in a significant decrease in biofilm biomass compared to untreated controls.
    • Experimental Setup :
      • Bacterial strains were cultured with varying concentrations of the compound.
      • Biofilm formation was assessed using crystal violet staining.
    • Results Summary :
      • Effective concentration range showed a dose-dependent inhibition of biofilm formation.
  • Gene Expression Analysis : A study involving RNA sequencing highlighted that treatment with this compound led to differential expression of genes associated with virulence factors in Staphylococcus aureus.
    • Findings :
      • Key pathways involved in biofilm formation were downregulated.
      • Proteomic analysis confirmed changes in protein expression consistent with reduced virulence.

Wirkmechanismus

The mechanism of action of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could activate receptors by mimicking the action of natural ligands. The exact mechanism depends on the specific biological context and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

3-(1-Methyl-2-pyrrolidinyl)pyridine 2,3-dihydroxysuccinate

This compound shares the (2R,3R)-dihydroxysuccinate counterion but differs in the primary structure, substituting piperidine with a pyrrolidinyl-pyridine moiety.

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

This derivative incorporates a 4-chlorophenyl group and a pyridine ring, linked via a piperidin-4-yloxy bridge. The addition of a halogenated aromatic group may enhance lipophilicity and bioavailability. Marketed as a research chemical (CAS 210095-58-2), it is used in preclinical studies, though its specific biological targets remain undisclosed. The shared dihydroxysuccinate salt suggests comparable solubility profiles to the target compound .

Enantiomeric and Stereochemical Variants

(R)-2-Methylpiperidine

The (R)-enantiomer of 2-methylpiperidine (CAS 1722-95-8) is commercially available with >97% purity. Enantiomeric differences significantly impact biological activity; for example, (S)-configured amines often exhibit distinct receptor affinities compared to (R)-forms.

(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate

This compound features a carboxylate ester and a (2S,3S)-dihydroxysuccinate counterion, contrasting with the (2R,3R)-configuration in the target compound. The reversed stereochemistry of the dihydroxysuccinate may alter crystal packing, solubility, or enzymatic recognition. Patent data highlight its synthesis with high enantiomeric purity (98:2 er), emphasizing the importance of stereochemical control in optimizing physicochemical properties .

1-(3-Cyclohexen-1-yl-carbonyl)-2-methylpiperidine (AI3-37220)

AI3-37220, a structurally related piperidine repellent, demonstrated 89.8% and 71.1% protection against Anopheles arabiensis and An. funestus mosquitoes after 9 hours at 0.1 mg/cm², outperforming DEET (60.2% and 35.1%, respectively). The cyclohexenyl-carbonyl group likely enhances volatility and skin permeation, contributing to prolonged efficacy.

Data Tables

Table 1: Comparative Efficacy of Piperidine-Based Repellents

Compound Mosquito Species Protection (%) at 9 h Concentration (mg/cm²) Reference
AI3-37220 An. arabiensis 89.8 0.1
AI3-37220 An. funestus 71.1 0.1
DEET An. arabiensis 60.2 0.1
DEET An. funestus 35.1 0.1

Table 2: Physicochemical and Commercial Properties

Compound Purity (%) Price (per gram, USD) CAS Number Stereochemistry
(S)-2-Methylpiperidine (2R,3R)-salt N/A N/A N/A (S)-2-Methylpiperidine; (2R,3R)-salt
(R)-2-Methylpiperidine >97.0 21,900 (250 mg) 1722-95-8 (R)-configuration
(S)-2-((4-Cl-Ph)piperidinyl)pyridine salt 97.00 Custom quote 210095-58-2 (S)-configuration; (2R,3R)-salt

Key Research Findings

  • Stereochemistry Matters : The (2R,3R)-dihydroxysuccinate counterion improves solubility and chiral recognition, critical for drug delivery and metabolic stability .
  • Structural Modifications Define Function : Substituting piperidine with pyridine or adding halogenated groups alters lipophilicity and target engagement, as seen in repellent AI3-37220 vs. DEET .
  • Commercial Viability : High-purity enantiomers like (R)-2-methylpiperidine are priced at premium rates (~$87,600 per gram), reflecting demand for chiral intermediates in asymmetric synthesis .

Biologische Aktivität

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with notable biological activities, particularly in the context of antimicrobial properties and biochemical interactions. This article explores its mechanisms of action, cellular effects, and potential applications in various fields.

Overview of the Compound

  • Chemical Structure : The compound is characterized by its chiral centers and functional groups that contribute to its biological activity.
  • Molecular Formula : C10_{10}H19_{19}N O6_6
  • CAS Number : 36702-48-4
  • Molecular Weight : 249.26 g/mol

Target Organisms

The primary target of this compound is the bacterium Staphylococcus aureus.

Mode of Action

  • Inhibition of Biofilm Formation : The compound significantly inhibits biofilm formation in Staphylococcus aureus, a critical factor in its virulence.
  • Gene and Protein Expression : It induces differential expression of 262 genes and 669 proteins, impacting various cellular pathways and functions.

Biochemical Pathways

The compound interacts with several enzymes and proteins through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can either inhibit or activate enzymatic activity based on the specific biochemical context.

Cellular Effects

  • Modulation of Signaling Pathways : The compound influences key signaling pathways such as AMPK and mTOR, which are essential for cellular energy homeostasis and growth.
  • Impact on Cellular Metabolism : It alters cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : Studies have shown that this compound exhibits potent antimicrobial activity against Staphylococcus aureus, leading to reduced virulence and biofilm formation.
    Study ReferenceFindings
    BenchChem Inhibition of biofilm formation; reduction in virulence factors.
    BLD Pharm Significant modulation of gene expression related to bacterial resistance.
  • Biochemical Interactions : The compound has been shown to interact with various enzymes, potentially serving as an enzyme inhibitor or receptor agonist in biochemical assays.

Synthetic Routes

The synthesis typically involves the reaction between (S)-2-Methylpiperidine and (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to yield the desired product.

  • Common Solvents : Dichloromethane or ethanol.
  • Purification Techniques : Recrystallization or chromatography.

Scientific Research

This compound has diverse applications:

  • Chemistry : Used as a chiral building block in organic synthesis.
  • Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine : Ongoing research into its therapeutic applications for treating infections caused by resistant bacteria.

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(R)-2-MethylpiperidineDifferent stereochemistryVaries significantly in biological activity
2-MethylpiperidineLacks dihydroxysuccinate moietyDifferent chemical properties
2,3-Dihydroxysuccinic acidParent compound without piperidineUsed in different contexts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.